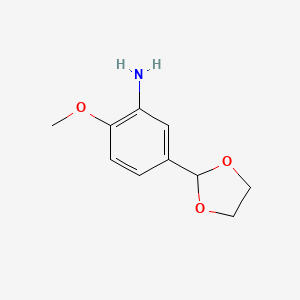

5-(1,3-Dioxolan-2-yl)-2-methoxyaniline

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

5-(1,3-dioxolan-2-yl)-2-methoxyaniline |

InChI |

InChI=1S/C10H13NO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5,11H2,1H3 |

InChI Key |

AQGIQNKHEJCWBE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2OCCO2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes:

Key Observations :

- The benzimidazole substituent in the dichloro derivative adds bulk and aromaticity, likely influencing binding affinity in biological systems .

Functional Insights :

Preparation Methods

General Synthetic Strategy Overview

The preparation of 5-(1,3-Dioxolan-2-yl)-2-methoxyaniline typically includes:

- Introduction of the 1,3-dioxolane protecting group on an aldehyde or ketone functionality.

- Nitration or amination steps on the aromatic ring.

- Protection/deprotection strategies to avoid side reactions on the amino group.

- Use of phase transfer catalysts or inert organic solvents for facilitating substitution reactions.

- Control of reaction temperature and pH to optimize yields and selectivity.

Preparation of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is commonly introduced by acetalization of an aldehyde group with ethylene glycol under acidic conditions. This step protects the aldehyde functionality during subsequent transformations.

- Typical conditions : Reaction of the aldehyde with ethylene glycol in the presence of a strong acid catalyst such as p-toluenesulfonic acid or sulfuric acid at 80–180 °C in an inert solvent (e.g., toluene, benzene) that forms an azeotrope with water to facilitate removal of water and drive the equilibrium toward acetal formation.

Aromatic Substitution and Amination

The amino group at the 5-position is introduced either by direct amination or via nitration followed by reduction:

Nitration : Electrophilic aromatic substitution of the methoxy-substituted aromatic ring with nitrating agents (e.g., HNO3/H2SO4) at low temperatures (-50 °C to 0 °C) to selectively nitrate the 5-position relative to the methoxy group.

Reduction : The nitro group is subsequently reduced to the amino group using reducing agents such as palladium-catalyzed hydrogenation or chemical reductants like SnCl2 or iron in acidic media.

Protection of the Amino Group

To prevent unwanted N-alkylation or side reactions during subsequent steps, the amino group is often protected:

Protective groups : Carbamates, acyl groups, or piperazinyl groups can be used to mask the amino group during alkylation or acetal formation.

The protection facilitates selective reactions on other parts of the molecule without interference from the amino functionality.

Alkylation and Phase Transfer Catalysis

For introducing the 1,3-dioxolane substituent or other alkyl groups, alkylation reactions are carried out under phase transfer catalysis or in inert polar solvents:

Solvents : N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, or N-methylpyrrolidone provide a polar aprotic medium for nucleophilic substitution.

Bases : Alkali metal carbonates (e.g., sodium carbonate, potassium carbonate), hydroxides, or organic bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used to deprotonate nucleophiles and facilitate substitution.

Phase transfer catalysts : Quaternary ammonium salts like tetraalkylammonium halides or crown ethers (e.g., 18-crown-6) enhance the transfer of ionic species into organic phases, increasing reaction rates and yields.

Temperature : Reactions are conducted typically between 20 °C and 150 °C depending on the reagents and solvent system.

Alternative Synthetic Routes and Considerations

Direct synthesis from protected phenol Mannich bases and amino compounds under heating (50–180 °C) in inert solvents has been reported, providing a route to the target compound or its analogs.

Use of chloroform or bromoform as alkylating agents in the presence of bases and inert solvents can yield intermediates that are further transformed into the target compound.

Strong acids (e.g., benzenesulfonic acid, acetic acid, sulfuric acid) catalyze acetal formation and other condensation reactions at elevated temperatures (80–180 °C).

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Acetalization (1,3-dioxolane formation) | Ethylene glycol + strong acid catalyst (e.g., p-TsOH) | Toluene, benzene, chlorobenzene | 80–180 °C | Use azeotropic removal of water to drive reaction |

| Aromatic nitration | HNO3 / H2SO4 | — | -50 °C to 0 °C | Selective nitration at 5-position |

| Nitro reduction | Pd/C hydrogenation or SnCl2, Fe/HCl | Ethanol, water, or suitable solvent | Room temperature to reflux | Converts nitro to amino group |

| Amino group protection | Carbamates, acyl chlorides, or piperazinyl derivatives | Inert organic solvents | Room temperature | Prevents N-alkylation during subsequent steps |

| Alkylation / substitution | Alkali bases (Na2CO3, K2CO3), organic bases (DBU), alkyl halides | DMF, DMSO, NMP | 20–150 °C | Phase transfer catalysts may be used |

| Phase transfer catalysis | Quaternary ammonium salts, crown ethers | Biphasic systems | 20–120 °C | Enhances nucleophilic substitution |

Research Findings and Yields

Nitration of 3-methoxybenzaldehyde derivatives yields nitro compounds in moderate to good yields (~49%) under controlled temperature conditions.

Reduction of nitro intermediates to amines proceeds efficiently, often above 90% yield with catalytic hydrogenation.

Acetalization reactions under acidic catalysis provide high yields of 1,3-dioxolane-protected intermediates, essential for protecting aldehyde groups during further functionalization.

Phase transfer catalysis and use of polar aprotic solvents significantly improve substitution reaction efficiency and product purity.

Q & A

Q. What are the established synthetic routes for 5-(1,3-Dioxolan-2-yl)-2-methoxyaniline, and how can reaction conditions be optimized for scalability?

The synthesis of derivatives related to this compound typically involves multi-step pathways. For example, 5-(ethylsulfonyl)-2-methoxyaniline, a structurally similar compound, is synthesized in four steps starting from 4-methoxybenzene-1-sulfonyl chloride. Key steps include sulfonic acid reduction (Na₂SO₃/NaHCO₃), alkylation (MeOH/EtI), nitration (conc. HNO₃), and catalytic hydrogenation (10% Pd/C) . Optimization focuses on minimizing side reactions (e.g., over-nitration) by controlling temperature and stoichiometry. Scalability is achieved by avoiding chromatography through selective crystallization .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

Combined spectroscopic techniques are critical:

- ¹H/¹³C NMR : Verify regiochemistry of substituents (e.g., methoxy vs. dioxolane protons) and assess aromatic ring substitution patterns.

- FT-IR : Confirm functional groups (e.g., C-O stretching in dioxolane at ~1,100 cm⁻¹).

- HPLC-MS : Monitor purity (>95%) and detect trace intermediates (e.g., nitro derivatives).

Cross-referencing with databases like PubChem or Reaxys ensures consistency in spectral data .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design involving this compound?

Key properties include:

- Solubility : Polar aprotic solvents (e.g., DMSO, THF) are preferred due to the dioxolane and methoxy groups. Hydrophobicity increases with the dioxolane ring, necessitating solvent optimization for reactions .

- Stability : Susceptibility to hydrolysis under acidic/alkaline conditions requires pH-controlled environments. Thermal stability (TGA/DSC analysis) is essential for reactions above 100°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for VEGFR2 inhibition?

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to optimize binding to VEGFR2's ATP-binding pocket. The methoxy group’s electron-donating effect enhances π-π stacking with Phe residues .

- Molecular Docking : Use crystal structures (e.g., PDB 1Y6A) to simulate interactions. Derivatives with ethylsulfonyl groups show improved binding affinity (IC₅₀ = 22 nM) by forming hydrogen bonds with Lys868 .

- QSAR Models : Correlate substituent bulkiness (e.g., ethyl vs. methyl) with inhibitory potency to prioritize synthetic targets .

Q. What strategies resolve conflicting biological activity data in studies involving this compound?

Discrepancies in reported bioactivity (e.g., antitumor vs. anti-inflammatory effects) arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HUVEC for angiogenesis studies) and positive controls (e.g., Sunitinib for VEGFR2).

- Orthogonal Validation : Confirm activity via Western blot (phospho-VEGFR2 levels) and in vivo zebrafish models .

- Metabolic Stability Screening : Assess CYP450-mediated degradation to explain potency drops in certain models .

Q. How can regioselective functionalization of the dioxolane ring be achieved without compromising the methoxy-aniline pharmacophore?

- Protecting Groups : Temporarily protect the amine (e.g., acetylation) during dioxolane modifications to prevent oxidation .

- Catalytic Methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the dioxolane ring while preserving the methoxy-aniline core .

- Kinetic Control : Use mild Lewis acids (e.g., BF₃·Et₂O) to favor dioxolane reactions over amine participation .

Methodological Challenges and Solutions

Q. How to address low yields in the final hydrogenation step of nitro intermediates?

Low yields often result from incomplete nitro reduction or catalyst poisoning. Solutions include:

- Catalyst Optimization : Switch from Pd/C to Raney Ni for sterically hindered substrates.

- Solvent Selection : Use EtOAc/MeOH mixtures to improve intermediate solubility .

- Inert Atmosphere : Prevent catalyst deactivation by rigorously degassing solvents .

Q. What analytical techniques differentiate between ortho/meta/para isomers in synthetic mixtures?

- NOESY NMR : Identifies spatial proximity of substituents (e.g., methoxy vs. dioxolane protons).

- X-ray Crystallography : Resolves regiochemistry unambiguously, though requires high-purity crystals .

- HPLC with Chiral Columns : Separates enantiomers if asymmetric synthesis is involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.